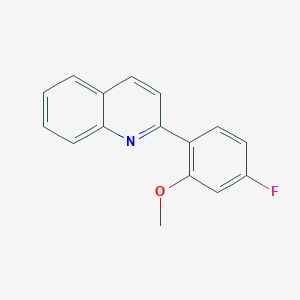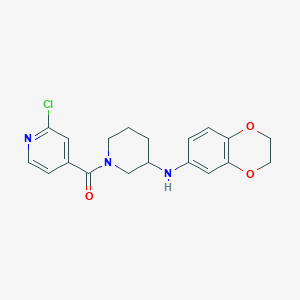![molecular formula C12H12N4O2 B3815383 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B3815383.png)
5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone
描述
5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone, also known as PBOX-15, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. PBOX-15 is a small molecule inhibitor that targets the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy.
作用机制
5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone works by binding to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This interaction disrupts the MDM2-p53 complex and prevents the degradation of p53. As a result, the levels of p53 increase in cancer cells, leading to the induction of cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been shown to inhibit tumor growth in mouse xenograft models of breast cancer and leukemia. In addition, 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments.
实验室实验的优点和局限性
One of the advantages of 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is its specificity for MDM2-p53 interaction, which minimizes off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is its poor solubility in water, which can limit its use in in vitro experiments.
未来方向
There are several future directions for the research on 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the potential applications of 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to investigate the mechanism of action of 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone in cancer patients.
科学研究应用
5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has been extensively studied for its potential applications in cancer therapy. The compound has shown promising results in preclinical studies as a MDM2-p53 inhibitor, which can restore the function of p53 in cancer cells. P53 is a tumor suppressor protein that plays a crucial role in preventing the development of cancer by inducing cell cycle arrest and apoptosis. However, in many cancer cells, the function of p53 is inhibited by MDM2, which binds to p53 and promotes its degradation. By inhibiting the interaction between MDM2 and p53, 5-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone can restore the function of p53 and induce apoptosis in cancer cells.
属性
IUPAC Name |
5-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-10-5-4-8(14-10)7-11-15-12(16-18-11)9-3-1-2-6-13-9/h1-3,6,8H,4-5,7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFAPIQERKNOIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]benzamide](/img/structure/B3815306.png)
![N-(2,3-dihydro-1H-inden-2-yl)-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3815312.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3815315.png)

![N,N-dimethyl-5-[({1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amino)methyl]-1,3-thiazol-2-amine](/img/structure/B3815324.png)
![7-(4-fluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3815335.png)
![2-chloro-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]isonicotinamide](/img/structure/B3815350.png)

![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B3815374.png)

![[1-(4-chlorobenzyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B3815397.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)piperazin-1-yl]nicotinonitrile](/img/structure/B3815401.png)
![1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azepane](/img/structure/B3815407.png)
![1-isobutyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3815414.png)